molecular formula C10H8N2O2 B180230 6,6'-Dihydroxy-3,3'-bipyridine CAS No. 142929-10-0

6,6'-Dihydroxy-3,3'-bipyridine

Cat. No. B180230
M. Wt: 188.18 g/mol
InChI Key: NPOJSRFZNPCHGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,6’-Dihydroxy-3,3’-bipyridine involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The compound is also synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 6,6’-Dihydroxy-3,3’-bipyridine is C10H8N2O2 . The compound has a molecular weight of 188.18 g/mol . The structure of the compound is planar with a trans-conformation about the inter-annular C–C bond .


Chemical Reactions Analysis

6,6’-Dihydroxy-3,3’-bipyridine undergoes reactions with amines to synthesize Schiff bases . The compound also exhibits redox properties .


Physical And Chemical Properties Analysis

6,6’-Dihydroxy-3,3’-bipyridine has a molecular weight of 188.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 188.058577502 g/mol . The topological polar surface area of the compound is 58.2 Ų .

Scientific Research Applications

  • Catalytic Transfer Hydrogenation of Ketones

    • 6,6'-Dihydroxy-3,3'-bipyridine has been identified as a bifunctional ligand capable of directing proton transfer events with metal-coordinated substrates, which is particularly useful in the chemoselective transfer hydrogenation of ketones (Moore & Szymczak, 2013).
  • Binding Transition Metals in Catalyst Formation

    • This ligand is frequently used to bind transition metals, forming catalysts for various organic and inorganic transformations. The tautomeric forms of 6,6'-dihydroxy-3,3'-bipyridine play a crucial role in the stability and effectiveness of these catalysts (Burks, Vasiliu, Dixon, & Papish, 2018).
  • Photochemical Applications

    • In basic solution, the deprotonated form of 6,6'-Dihydroxy-3,3'-bipyridine complexed with rhenium(I) exhibits photoisomerization, suggesting potential applications in photochemistry (Vogler & Shenderovich, 2014).
  • Hydrogen Production via Formic Acid Decomposition

  • Optical Properties in Emission Spectra

    • The complex of 6,6'-Dihydroxy-3,3'-bipyridine with rhenium(I) shows unique optical properties with potential applications in materials science, notably in emission spectra (Kunkely & Vogler, 2003).
  • Dye-Sensitized Solar Cells

    • Copper-mediated dihydroxylation of 2,2′-bipyridine-like ligands under solvothermal conditions, including the synthesis of 3,3'-dihydroxy-2,2'-bipyridine, suggests applications in the development of dye-sensitized solar cells (Zhang, Lin, Weng, & Chen, 2006).
  • Transfer Hydrogenation of Carbonyl Groups and Imines

    • MnI complexes with 6,6'-dihydroxy-2,2'-bipyridine ligand have shown effectiveness as catalysts for transfer hydrogenation of ketones, aldehydes, imines, and N-heterocycles, highlighting the versatility of this ligand in catalysis (Dubey, Rahaman, Fayzullin, & Khusnutdinova, 2019).
  • Chemical Synthesis and Characterization

    • The compound is also involved as an intermediate in chemical synthesis, particularly in the preparation of bifunctional chelates, which could find applications in solid phase time resolved fluoroimmunoassay (Li et al., 2010).

properties

IUPAC Name

5-(6-oxo-1H-pyridin-3-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-1-7(5-11-9)8-2-4-10(14)12-6-8/h1-6H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOJSRFZNPCHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593224
Record name [3,3'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dihydroxy-3,3'-bipyridine

CAS RN

142929-10-0
Record name [3,3'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Constable, D Morris, S Carr - New Journal of Chemistry, 1998 - pubs.rsc.org
General synthetic methodologies for the design of dinucleating ligands for copper based upon divergent 6,6′-disubstituted-3,3′-bipyridine motifs are described. Preliminary studies of …
Number of citations: 33 pubs.rsc.org

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